5-Hexyn-1-ol, 6-iodo-
Description
Significance of Haloalkynes as Versatile Synthons
In the pursuit of efficient and sustainable chemical synthesis, haloalkynes have emerged as exceptionally powerful and versatile building blocks. tandfonline.comvulcanchem.com These molecules are characterized by a carbon-carbon triple bond directly attached to a halogen atom. Among them, 1-iodoalkynes are often the most reactive and practical intermediates for synthetic transformations. The unique electronic nature of haloalkynes, stemming from the combination of the sp-hybridized carbon and the electronegative halogen, allows them to act as dual-functionalized molecules. tandfonline.comvulcanchem.com
Traditionally used as precursors to acetylides, haloalkynes are now recognized for their broad utility in a variety of reactions, including cross-couplings, nucleophilic additions, and cycloadditions. tandfonline.comvulcanchem.com A key advantage is that the halogen moiety can be retained during certain transformations, which permits subsequent structural modifications and the formation of multiple carbon-carbon or carbon-heteroatom bonds in a sequential manner. tandfonline.comvulcanchem.com This reactivity has enabled chemists to rapidly assemble complex molecular architectures that are valuable in natural product synthesis, materials science, and drug discovery. tandfonline.comvulcanchem.com
Overview of Strategic Applications of Alkyne Functionalization
The functionalization of alkynes is a cornerstone of modern organic synthesis, providing pathways to a vast array of molecular structures. The linear geometry and inherent reactivity of the carbon-carbon triple bond make alkynes ideal substrates for constructing stereochemically defined products. Chemists utilize alkyne functionalization to introduce new chemical bonds and functional groups, transforming simple starting materials into valuable, complex molecules. fishersci.ca
Strategic applications are widespread and include transition-metal-catalyzed reactions, such as hydrogenation, hydroboration, and cross-coupling, which allow for the precise formation of new bonds. chemscene.comjaydevchemicals.com Cascade reactions, where a single event triggers a series of bond-forming transformations, offer an elegant and efficient route to complex cyclic and heterocyclic scaffolds from simple alkyne precursors. fishersci.ca Furthermore, the introduction of alkyne groups into larger molecules is a key strategy in medicinal chemistry and chemical biology, where the alkyne can serve as a "handle" for bioconjugation reactions or act as a bioisostere for other functional groups. fishersci.ca This strategic functionalization expands the toolkit of organic synthesis, enabling the creation of novel materials and pharmacologically active agents. chemscene.commsu.edu
Structure
3D Structure
Properties
IUPAC Name |
6-iodohex-5-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUMBNKHDDMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457980 | |
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106335-92-6 | |
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Compound 6 Iodo 5 Hexyn 1 Ol: Properties
6-iodo-5-hexyn-1-ol (CAS Number: 106335-92-6) is a bifunctional organic molecule that contains both a primary alcohol and an iodoalkyne functional group. molbase.comepa.gov These features make it a useful intermediate for the synthesis of more complex molecular targets.
| Property | Data |
| Molecular Formula | C₆H₉IO |
| Molecular Weight | 224.04 g/mol |
| IUPAC Name | 6-iodohex-5-yn-1-ol |
| Synonyms | 5-Hexyn-1-ol (B123273), 6-iodo-; 1-iodo-1-hexyn-6-ol |
| CAS Number | 106335-92-6 |
Table of Properties for 5-Hexyn-1-ol (Precursor)
| Property | Data | Source |
| Molecular Formula | C₆H₁₀O | jaydevchemicals.comchemeo.com |
| Molecular Weight | 98.14 g/mol | fishersci.cajaydevchemicals.com |
| Appearance | Colorless to pale yellow liquid | jaydevchemicals.com |
| Density | 0.89 g/mL at 25 °C | |
| Boiling Point | 73-75 °C / 15 mmHg | |
| Refractive Index | n20/D 1.450 | |
| CAS Number | 928-90-5 | fishersci.cajaydevchemicals.comchemeo.com |
Synthesis
The synthesis of 6-iodo-5-hexyn-1-ol is achieved from its terminal alkyne precursor, 5-hexyn-1-ol (B123273). The transformation is a direct iodination of the terminal alkyne C-H bond. This is a common and efficient method for preparing 1-iodoalkynes. A typical synthetic approach involves treating the terminal alkyne with an iodine source under basic conditions or using a hypervalent iodine reagent. For instance, reagents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst, or a combination of iodine and a base, can facilitate this conversion. The reaction selectively installs an iodine atom onto the terminal sp-hybridized carbon, yielding the desired iodoalkyne product while preserving the alcohol functionality at the other end of the carbon chain.
Research Applications
Elucidation of Catalytic Cycle Mechanisms in Hydrofunctionalization
Hydrofunctionalization reactions of alkynes, which involve the addition of an E-H bond across the carbon-carbon triple bond, are fundamental transformations in organic synthesis. uniovi.es Mechanistic studies involving substrates like 6-iodo-5-hexyn-1-ol have been crucial in understanding the intricacies of the catalytic cycles.
A critical initial step in the hydrofunctionalization of alkynes is the activation of the C≡C bond by a metal catalyst. uniovi.es This activation is generally achieved through the formation of a π-complex between the metal center and the alkyne. nih.govacs.org For terminal alkynes like 6-iodo-5-hexyn-1-ol, this π-activation renders the alkyne susceptible to nucleophilic attack. nih.govacs.org
Gold(I) catalysts, in particular, are highly effective for the electrophilic activation of alkynes. nih.govacs.org Their high π-acidity allows them to selectively activate the alkyne moiety even in the presence of other functional groups. nih.govacs.org The interaction involves the donation of electron density from the alkyne's π-orbitals to the vacant orbitals of the metal, which in turn weakens the triple bond and makes it more electrophilic. This activation is a key determinant for the subsequent steps in the catalytic cycle. nih.govacs.org
Following π-activation, the hydrofunctionalization can proceed through different insertion mechanisms, which dictate the stereochemical outcome of the reaction. Two common pathways are anti-addition and syn-insertion.
Conversely, syn-insertion is also a prevalent mechanism. In rhodium- and ruthenium-catalyzed hydroarylations, for example, a syn-1,2-insertion of the alkyne into a metal-aryl bond is a key step. acs.org Similarly, DFT calculations on the addition of benzoic acid to 1-hexyne (B1330390) catalyzed by certain ruthenium complexes support a syn-addition pathway. uniovi.es The specific mechanism is often influenced by the nature of the metal, its ligands, and the reaction conditions.
The elucidation of catalytic cycles relies heavily on the identification and characterization of key organometallic intermediates. archive.org For reactions involving terminal alkynes, vinylidene complexes are frequently proposed and sometimes isolated intermediates. researchgate.netresearchgate.net For instance, the reaction of CpOsCl(PPh₃)₂ with 5-hexyn-1-ol (B123273) exclusively yields the hydroxyalkyl vinylidene complex CpOsCl{=C=CH(CH₂)₄OH}(PPh₃). researchgate.net
Ruthenium oxacyclocarbene complexes have also been identified as key intermediates in the endo-cycloisomerization of alkynols. researchgate.net The quantitative transformation of an isolated oxacyclocarbene complex back to the catalyst and the cyclized product provides strong evidence for its role in the catalytic cycle. researchgate.net Furthermore, the reaction of ruthenium vinylidene complexes with amines has been shown to lead to either acetylide complexes through deprotonation or Fischer carbene products via outer-sphere addition, depending on the basicity of the amine. researchgate.net These studies underscore the importance of isolating and reacting proposed intermediates to gain a deeper understanding of the reaction mechanism. archive.orgresearchgate.net
Insertion Mechanisms (e.g., anti-addition, syn-insertion)
Mechanistic Studies of Cyclization Pathways
The bifunctional nature of 6-iodo-5-hexyn-1-ol makes it an excellent substrate for studying the mechanisms of cyclization reactions, where both the iodo and hydroxyl groups can participate in ring formation.
Regioselectivity in the cyclization of alkynes is a critical aspect, often governed by Baldwin's rules and the nature of the catalyst and substrate. Cyclizations can proceed via either exo or endo pathways. In the case of 6-iodo-1-phenyl-1-hexyne, electrochemical reduction leads to intramolecular cyclization. acs.org
The electronic properties of the substituents on the alkyne play a crucial role in controlling the regioselectivity. For example, in gold(I)-catalyzed hydroamination of alkynes, electron-donating groups on the alkyne tend to favor the 6-endo-dig pathway, while electron-withdrawing groups favor the 5-exo-dig pathway. acs.org Similarly, in the iodocyclization of alkynes, the reaction can be directed towards either exo or endo products. researchgate.net For instance, 6-exo-dig and 7-endo-dig iodocyclizations of certain acetylenic derivatives with ICl are often disfavored compared to electrophilic addition, whereas 5-exo-dig and 6-endo-dig iodocyclizations of methyl ynoates are favored. researchgate.net
The choice of catalyst can also dramatically influence the regiochemical outcome. Ruthenium catalysts, for example, can promote the 5-, 6-, 7-, and 8-endo-dig cycloisomerizations of terminal alkynols through the formation of a ruthenium-vinylidene intermediate. researchgate.net
Table 1: Regioselectivity in the Cyclization of Alkyne Derivatives
| Substrate Type | Catalyst/Reagent | Predominant Cyclization Pathway | Reference |
|---|---|---|---|
| o-Alkynylbenzyl carbamates with electron-donating groups | Gold(I) | 6-endo-dig | acs.org |
| o-Alkynylbenzyl carbamates with electron-withdrawing groups | Gold(I) | 5-exo-dig | acs.org |
| Terminal alkynols | Ruthenium complex | 5-, 6-, 7-, and 8-endo-dig | researchgate.net |
| Methyl ynoates | ICl | 5-exo-dig and 6-endo-dig | researchgate.net |
| 6-Iodo-1-phenyl-1-hexyne | Electrochemical reduction | Intramolecular cyclization | acs.org |
The stereochemical outcome of intramolecular transformations is influenced by a variety of factors, including the geometry of the transition state, the nature of the protecting groups, and the substitution pattern of the substrate. In the context of constructing macrocycles, such as 10-membered lactones via the intramolecular Nozaki-Hiyama-Kishi reaction, the stereochemistry of the newly formed stereogenic center is highly dependent on these factors. researchgate.net
For gold(I)-catalyzed cyclizations, the initial nucleophilic attack on the η²-activated alkyne typically occurs in an anti fashion, leading to a trans-alkenyl-gold intermediate. nih.govacs.org This initial stereochemistry can then influence the stereochemical outcome of subsequent steps in the transformation.
In ruthenium-catalyzed endo-cycloisomerization of terminal alkynols, the formation of oxacyclocarbene intermediates is a key stereodetermining step. researchgate.net The geometry of these intermediates and their subsequent reactivity dictate the stereochemistry of the final cyclic enol ether products. researchgate.net The steric bulk around the metal center has been identified as a crucial feature for achieving high catalytic activity and influencing the stereochemical course of the reaction. researchgate.netresearchgate.net
Regiochemical Control in Cyclization Processes
Mechanistic Insights into Iodoalkyne Participation in Click Chemistry
The participation of 6-iodo-5-hexyn-1-ol in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," presents a notable variation on the classical mechanism. Unlike terminal alkynes that are consumed in the reaction, iodoalkynes such as 6-iodo-5-hexyn-1-ol function as synthons that retain a reactive functional group in the final triazole product. The mechanistic pathway is highly regioselective, exclusively yielding 1,4-disubstituted-5-iodo-1,2,3-triazoles.
The established mechanism proceeds through a copper-mediated catalytic cycle. The initial step involves the coordination of the copper(I) catalyst to the triple bond of 6-iodo-5-hexyn-1-ol. This is followed by deprotonation of the terminal alkyne by a base, typically a non-coordinating amine like triethylamine (B128534) or diisopropylethylamine, to form a key copper(I) acetylide intermediate. Crucially, the carbon-iodine bond remains intact throughout this process due to its stability under the mild reaction conditions.
Once the copper acetylide of 6-iodo-5-hexyn-1-ol is formed, it reacts with the organic azide (B81097) component. The azide coordinates to the copper center, bringing the reactants into close proximity and activating the azide for nucleophilic attack on the acetylide carbon. The subsequent step is the irreversible, regioselective cyclization. The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, while the internal nitrogen of the azide attacks the copper-bearing carbon. This concerted, yet asynchronous, ring-closing step forms a six-membered copper(III) metallacycle intermediate.
The final step is the collapse of this metallacycle via reductive elimination, which regenerates the copper(I) catalyst and releases the final product: a 5-iodo-1,4-disubstituted-1,2,3-triazole. The iodine atom's presence at the 5-position of the triazole ring is a direct consequence of its initial position on the alkyne. This retained functionality is of significant synthetic value, as the C-I bond can be readily used in subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) to introduce further molecular complexity.
The table below contrasts the key mechanistic features of the CuAAC reaction using a standard terminal alkyne versus an iodoalkyne like 6-iodo-5-hexyn-1-ol.
| Feature | Standard Terminal Alkyne (e.g., 5-Hexyn-1-ol) | Iodoalkyne (e.g., 6-Iodo-5-hexyn-1-ol) |
|---|---|---|
| Alkyne Reactant | R-C≡C-H | R-C≡C-I |
| Key Intermediate | Copper(I) acetylide (Cu-C≡C-R) | Copper(I) iodoacetylide (Cu-C≡C-R, with I on adjacent carbon) |
| Triazole Product | 1,4-Disubstituted-1,2,3-triazole | 5-Iodo-1,4-disubstituted-1,2,3-triazole |
| Regioselectivity | Exclusively 1,4-isomer | Exclusively 1,4-isomer |
| Product Functionality | Triazole ring is generally stable and unreactive. | Product contains a versatile C-I bond for further functionalization. |
Computational Chemistry Approaches to Reaction Mechanism and Selectivity
Computational studies, primarily using Density Functional Theory (DFT), have provided profound insights into the mechanism and high regioselectivity of the CuAAC reaction involving 6-iodo-5-hexyn-1-ol. These theoretical models corroborate experimental findings and elucidate the energetic landscape of the reaction pathway, explaining why the 1,4-disubstituted triazole is the exclusive product.
DFT calculations have been employed to model the entire catalytic cycle, including the structures and relative energies of reactants, intermediates, and transition states. A central focus of these studies is the comparison between the two possible regioisomeric pathways: one leading to the observed 1,4-isomer and the alternative pathway leading to the unobserved 1,5-isomer.
The calculations consistently reveal that the transition state for the formation of the 1,4-disubstituted product is significantly lower in energy than the transition state for the 1,5-isomer. This energetic difference, often greater than 10-15 kcal/mol, represents a substantial activation barrier that effectively closes the pathway to the 1,5-product under typical reaction conditions. The origin of this selectivity is attributed to the electronic and steric properties of the dinuclear copper acetylide intermediate, which is now widely accepted as the active catalytic species in many CuAAC systems. The computational models show that the coordination of the azide to this dinuclear copper cluster and the subsequent ring-closing step are sterically and electronically biased to favor the 1,4-regioisomeric transition state.
Furthermore, these studies have clarified the nature of the rate-determining step. For the reaction with iodoalkynes like 6-iodo-5-hexyn-1-ol, DFT calculations identify the ring-closing cyclization step as the rate-determining transition state. The activation energy calculated for this step provides a theoretical basis for the observed reaction rates. The models also confirm the stability of the C-I bond throughout the reaction, showing no low-energy pathways for its cleavage, which aligns with the experimental isolation of the 5-iodo-triazole product.
The table below summarizes representative data from DFT calculations, highlighting the energetic preference for the formation of the 1,4-regioisomer.
| Reaction Pathway | Description | Calculated Activation Barrier (ΔG‡, kcal/mol) | Energetic Favorability |
|---|---|---|---|
| 1,4-Regioisomeric Pathway | Leads to the experimentally observed 5-iodo-1,4-disubstituted-1,2,3-triazole. | ~12.5 | Highly Favored |
| 1,5-Regioisomeric Pathway | Leads to the unobserved 4-iodo-1,5-disubstituted-1,2,3-triazole. | ~28.0 | Highly Disfavored |
Advanced Synthetic Applications and Derivatization Strategies
Utilization as a Building Block for Complex Molecule Synthesis
The dual functionality of 6-iodo-5-hexyn-1-ol makes it an important starting material for the synthesis of a variety of complex organic molecules. The iodoalkyne moiety can participate in numerous coupling and cyclization reactions, while the hydroxyl group provides a handle for further functionalization or attachment to other molecular scaffolds.
6-Iodo-5-hexyn-1-ol is a key precursor for the synthesis of functionalized olefins through various transition-metal-catalyzed cross-coupling reactions. For instance, it can be coupled with olefins in the presence of a hydrosilane and a chiral nickel catalyst to form alkyl-alkyl bonds with high enantioselectivity. nih.gov This method has proven effective for a range of olefins and racemic alkyl halides, including those that were previously challenging to couple. nih.gov
Iron-catalyzed reductive cross-coupling reactions also provide a pathway to functionalized olefins. These reactions can couple alkyl electrophiles, including those derived from 6-iodo-5-hexyn-1-ol, with olefins. nih.gov Mechanistic studies suggest the involvement of alkyl radical intermediates in these transformations. nih.gov Furthermore, the iodoalkyne can undergo reactions such as the Negishi zirconium-catalyzed asymmetric carbo-alumination (ZACA) to create stereodefined vinyl iodide intermediates, which are then readily converted to functionalized olefins. nih.gov
Table 1: Examples of Functionalized Olefins Synthesized from 6-Iodo-5-hexyn-1-ol Derivatives
| Olefin Product | Reaction Type | Catalyst/Reagents | Reference |
|---|---|---|---|
| Enantioenriched alkylated olefins | Enantioconvergent cross-coupling | Chiral Nickel/Bis(oxazoline) catalyst, Hydrosilane | nih.gov |
| Cyclopentylmethyl-substituted olefins | Iron-catalyzed reductive cross-coupling/cyclization | Iron catalyst, Hydrosilane | nih.gov |
The iodoalkyne functionality of 6-iodo-5-hexyn-1-ol is particularly well-suited for the construction of carbocyclic rings through intramolecular cyclization reactions. Both radical and transition-metal-catalyzed pathways have been successfully employed.
Radical cyclizations of derivatives of 6-iodo-5-hexyn-1-ol can lead to the formation of five- and six-membered rings. For example, the 5-hexenyl radical, which can be generated from a suitable derivative, is known to undergo 5-exo-trig cyclization to form a cyclopentylmethyl radical. nih.govscirp.org Interestingly, the regioselectivity of these cyclizations can be influenced by substituents; for instance, the introduction of a hydroxyl group on the double bond can promote a 6-endo cyclization pathway. nih.gov The electrochemical reduction of 6-iodo-1-phenyl-1-hexyne at a silver electrode also proceeds through radical intermediates to yield benzylidenecyclopentane. researchgate.net
Transition-metal-catalyzed cyclizations offer another powerful strategy. For example, palladium-catalyzed ene-yne cross-coupling reactions have been utilized in macrocyclization to form complex ring systems. umn.edu Anionic 6-exo-dig cyclizations have also been reported, leading to the formation of cyclooctanoid ring systems through a cascade reaction sequence. nih.gov
Table 2: Carbocyclic Frameworks from 6-Iodo-5-hexyn-1-ol Derivatives
| Carbocyclic Product | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Substituted cyclopentanes | Radical 5-exo-trig cyclization | AIBN, Bu3SnH | asianpubs.org |
| Benzylidenecyclopentane | Electrochemical radical cyclization | Silver electrode | researchgate.net |
| Macrocycles | Palladium-catalyzed ene-yne cross-coupling | Pd catalyst | umn.edu |
6-Iodo-5-hexyn-1-ol and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds, including furans and triazoles.
The synthesis of furans can be achieved through silver- or iodine-promoted 5-endo-dig cyclizations of suitable precursors derived from 5-hexyn-1-ol (B123273). cardiff.ac.uk For instance, treatment of an amino alcohol with an iodoalkenal derived from 5-hexyn-1-ol can lead to the formation of oxazinane structures, which are precursors to furan-containing molecules. asianpubs.org
The iodoalkyne moiety is particularly useful for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. This is typically achieved through a copper(I)-catalyzed cycloaddition reaction between the iodoalkyne and an azide (B81097). rsc.orgscholaris.ca The resulting 5-iodotriazoles are versatile intermediates that can undergo further functionalization, such as in palladium-catalyzed annulation reactions to create fused triazole heterocyclic systems. scholaris.carsc.org The hydroxyl group of 6-iodo-5-hexyn-1-ol can be used to link the triazole moiety to other molecules or solid supports.
Table 3: Heterocyclic Systems Synthesized from 6-Iodo-5-hexyn-1-ol Derivatives
| Heterocycle | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Substituted Furans | 5-endo-dig cyclization | Silver nitrate (B79036) or Iodine | cardiff.ac.uk |
| 1,4,5-Trisubstituted-1,2,3-triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide, Copper(I) catalyst | rsc.orgscholaris.ca |
| Fused Triazoles | Palladium-catalyzed intramolecular annulation | Palladium catalyst, Base | scholaris.ca |
| vulcanchem.comcore.ac.ukOxazinanes | Condensation | Amino alcohol, Iodoalkenal | asianpubs.org |
Construction of Carbocyclic Frameworks
Integration into Modular Synthesis Approaches
The distinct reactivity of the iodoalkyne and hydroxyl groups of 6-iodo-5-hexyn-1-ol makes it an ideal component for modular synthesis strategies, such as click chemistry. The terminal alkyne, after deiodination or directly as the iodoalkyne, can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. rsc.org
For example, the phosphoramidite (B1245037) derivative of 5-hexyn-1-ol has been used to introduce a terminal alkyne at the 5'-end of oligonucleotides. core.ac.ukresearchgate.net These alkyne-modified oligonucleotides can then be conjugated with azide-containing molecules. However, the reactivity of the hexynyl group in such reactions can sometimes be low. core.ac.uk In other approaches, the iodoalkyne itself is reacted with azides to form 5-iodotriazoles, which can be further modified. rsc.org This modular approach allows for the efficient construction of complex molecules by linking together different building blocks.
Preparation of Bioconjugates and DNA-Modified Compounds
6-Iodo-5-hexyn-1-ol and its parent compound, 5-hexyn-1-ol, are frequently used in the synthesis of bioconjugates and for the modification of DNA. The hydroxyl group can be converted into a phosphoramidite, which allows for its incorporation into oligonucleotides during automated DNA synthesis. nih.govrsc.orgresearchgate.net
Once incorporated, the alkyne or iodoalkyne functionality serves as a handle for post-synthetic modification via click chemistry. For example, a 5-(hexyn-1-ol)-modified fluorescent dye has been converted to its phosphoramidite and used for the 5'-labeling of DNA. nih.govresearchgate.net In another application, a phosphoramidite of an iodinated deoxyuridine derivative was synthesized via Sonogashira coupling with 5-hexyn-1-ol. rsc.org The resulting iodo-containing oligonucleotide could then be reacted with sodium azide to introduce an azide group for subsequent click reactions. rsc.org These methods are crucial for attaching probes, labels, and other functionalities to DNA for diagnostic and research purposes.
Role in Material Science Precursors (e.g., Diacetylene Derivatives)
The terminal alkyne of 6-iodo-5-hexyn-1-ol and related compounds is a key functional group in the synthesis of diacetylene derivatives, which are important precursors for polydiacetylenes. Polydiacetylenes are a class of conjugated polymers with interesting optical and electronic properties, making them suitable for applications in sensors, nonlinear optics, and other areas of material science.
The synthesis of these diacetylene monomers often involves Cadiot-Chodkiewicz or Sonogashira coupling reactions. For instance, asymmetric diacetylene alcohols have been synthesized by coupling a bromoalkyne with 5-hexyn-1-ol. researchgate.net Similarly, Sonogashira coupling of 5-hexyn-1-ol with diiodoarenes has been used to prepare monomers with two diacetylene units linked by an arylene group. scispace.com The hydroxyl group in these monomers provides a site for further modification, allowing for the fine-tuning of the properties of the resulting polydiacetylenes. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Iodo-5-hexyn-1-ol |
| 5-Hexyn-1-ol |
| 6-Iodo-1-phenyl-1-hexyne |
| Benzylidenecyclopentane |
| 5-Iodo-1,2,3-triazoles |
| 5-Hexenyl radical |
| Cyclopentylmethyl radical |
| 5-(Hexyn-1-ol)-6-Cy3B phosphoramidite |
| 5'-DMT-5-iodo-2'-deoxyuridine |
| Polydiacetylenes |
| (E)-alkenyl iodides |
| 1,4,5-Trisubstituted-1,2,3-triazoles |
| Fused triazoles |
| vulcanchem.comcore.ac.ukOxazinanes |
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The transformation of the iodoalkyne and alcohol moieties of 6-iodo-5-hexyn-1-ol often relies on catalysis. Future advancements in this area are geared towards the development of more efficient, selective, and environmentally benign catalytic systems.
Hypervalent iodine reagents are emerging as powerful, green alternatives to traditional heavy metal catalysts for a range of organic transformations. nih.govrsc.org Research is focused on developing catalytic cycles for hypervalent iodine species to minimize waste and improve efficiency. nsf.gov For the iodination of terminal alkynes to produce compounds like 6-iodo-5-hexyn-1-ol, mild and economical base-catalyzed methods using reagents like N-iodosuccinimide (NIS) are being refined. mdpi.com Catalysts such as potassium carbonate and 4-dimethylaminopyridine (B28879) (DMAP) have shown high efficacy. mdpi.com
Furthermore, metal-free catalytic systems are gaining significant traction. For instance, iodine-catalyzed cyclization-functionalization reactions of related o-alkynylanilines showcase the potential for iodine to act as a catalyst in complex transformations, proceeding through iodocyclization and subsequent rearrangement. rsc.org Silane-iodine systems also present a novel catalytic approach for intramolecular hydroalkoxylation of unactivated alkenes, a reaction type relevant to the alcohol moiety of 6-iodo-5-hexyn-1-ol. acs.org
The development of these novel catalytic systems aims to provide chemists with more sustainable and efficient tools for manipulating the functionalities of 6-iodo-5-hexyn-1-ol, enabling the synthesis of complex molecules with greater control and reduced environmental impact. nih.govnsf.gov
Exploration of Cascade and Domino Reactions Involving 6-Iodo-5-hexyn-1-ol
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. The bifunctional nature of 6-iodo-5-hexyn-1-ol makes it an ideal substrate for such processes.
Recent studies have demonstrated the potential of related 5-hexyn-1-ols in cascade reactions. For example, a silver-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes has been developed to synthesize complex trioxa-fused ketals. rsc.org This highlights the ability of the alkynol scaffold to participate in multi-step transformations.
Furthermore, palladium-catalyzed multicomponent cascade reactions involving pentynol derivatives, which are structurally similar to 6-iodo-5-hexyn-1-ol, have been used to construct spiroacetals in a one-pot process. researchgate.net The iodoalkyne functionality in 6-iodo-5-hexyn-1-ol could potentially be incorporated into such cascades, for instance, through initial Sonogashira coupling followed by subsequent cyclization and functionalization steps. The synthesis of medium-sized rings and macrocycles via cyclisation/ring expansion cascade reactions has also been explored, with 5-hexyn-1-ol (B123273) being a key starting material for generating the necessary precursors. whiterose.ac.uk
Future research in this area will likely focus on designing novel cascade sequences that exploit both the iodoalkyne and alcohol functionalities of 6-iodo-5-hexyn-1-ol. This could involve, for example, an initial metal-catalyzed cross-coupling at the iodoalkyne, followed by an intramolecular cyclization triggered by the alcohol group, leading to the rapid assembly of complex heterocyclic and polycyclic systems.
Asymmetric Induction in Reactions of Iodinated Alkynols
The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active compounds. Future research will undoubtedly focus on developing methods for asymmetric induction in reactions involving 6-iodo-5-hexyn-1-ol and related iodinated alkynols.
While direct asymmetric transformations on 6-iodo-5-hexyn-1-ol are still an emerging area, related precedents suggest significant potential. Asymmetric induction has been successfully achieved in reactions of chiral lithiated sulfoxides with aldehydes, demonstrating a pathway to control stereochemistry in additions to carbonyls. rsc.org Furthermore, the resolution of racemic mixtures, such as that of (±)-5-hexyn-3-ol, has been accomplished through chromatographic separation of diastereomeric esters, providing access to enantiomerically pure materials. researchgate.net
The development of chiral catalysts for reactions involving the alkyne or alcohol group is a promising avenue. For example, the immobilization of chiral ligands, such as those derived from ephedrine, on magnetic nanoparticles has been explored for asymmetric additions to aldehydes. acs.orgresearchgate.net Such catalytic systems could potentially be adapted for reactions with the alcohol group of 6-iodo-5-hexyn-1-ol after its oxidation to the corresponding aldehyde.
Future efforts will likely concentrate on the development of catalytic enantioselective methods for reactions such as cyclizations, additions, and couplings involving 6-iodo-5-hexyn-1-ol. This will be crucial for accessing chiral building blocks and advancing the synthesis of complex, stereochemically defined target molecules. thieme-connect.comwilliams.edu
Application in Flow Chemistry and Sustainable Synthetic Processes
The drive towards greener and more sustainable chemical manufacturing has spurred interest in flow chemistry. unimi.it This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. europa.euacs.org The application of 6-iodo-5-hexyn-1-ol in flow chemistry represents a significant area for future research.
Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. europa.eu Many transformations involving iodinated alkynes, such as metal-catalyzed couplings and functionalizations, could benefit from being translated to a flow regime. For instance, photochemical reactions, which can be challenging to scale up in batch due to light penetration issues, are often more efficient and scalable in flow reactors. acs.orgresearchgate.net
The synthesis of active pharmaceutical ingredients and agrochemicals are key areas where flow chemistry is being increasingly adopted. thalesnano.comwuxiapptec.com Given that iodinated organic compounds are important intermediates in these industries, developing flow-based syntheses utilizing 6-iodo-5-hexyn-1-ol is a logical and promising direction. This would not only lead to more efficient and safer processes but also align with the principles of green chemistry by potentially reducing solvent usage and energy consumption. thalesnano.com
Future research will likely involve the design and optimization of flow reactor systems specifically for reactions involving 6-iodo-5-hexyn-1-ol. This will include the development of immobilized catalysts and reagents that are compatible with continuous processing, further enhancing the sustainability and efficiency of synthetic routes based on this versatile chemical compound.
Q & A
Q. What are the recommended synthetic routes for 5-Hexyn-1-ol, 6-iodo-?
Methodological Answer: The synthesis of 6-iodo-substituted alkynols typically involves iodination of terminal alkynes or halogen exchange reactions. For example:
- Iodination via electrophilic substitution : React 5-Hexyn-1-ol with iodine (I₂) in the presence of a mild oxidizing agent (e.g., CuI) under inert conditions .
- Purification : Use fractional distillation or column chromatography to isolate the product. Validate purity via GC-MS or HPLC, referencing NIST-standardized retention indices for alkynols .
Q. How can researchers safely handle 5-Hexyn-1-ol, 6-iodo- in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in amber glass vials under nitrogen at 4°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Q. What analytical techniques are critical for characterizing 5-Hexyn-1-ol, 6-iodo-?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the iodinated position and alkynol structure (e.g., δ ~2.5 ppm for propargylic protons) .
- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern from iodine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-Hexyn-1-ol, 6-iodo- in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the molecule’s frontier orbitals (HOMO/LUMO) to predict regioselectivity in Sonogashira or Heck couplings. Compare with experimental data to validate computational accuracy .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize catalytic cycles .
Q. How should researchers address contradictions in reported physicochemical data for this compound?
Methodological Answer:
- Data Validation : Cross-reference NIST Chemistry WebBook entries for alkynols with experimental results. For missing parameters (e.g., logP, vapor pressure), use QSPR models or group contribution methods .
- Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., standardized temperature/purity thresholds) .
Q. What experimental designs are optimal for studying its stability under catalytic conditions?
Methodological Answer:
Q. How can surface adsorption studies enhance applications in heterogeneous catalysis?
Methodological Answer:
Q. What strategies mitigate low yields in iodination reactions?
Methodological Answer:
- Optimized Stoichiometry : Balance iodine equivalents (1.1–1.3 equiv.) to minimize polyiodination byproducts .
- In Situ Quenching : Add Na₂S₂O₃ to terminate reactions promptly and reduce side-product formation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
